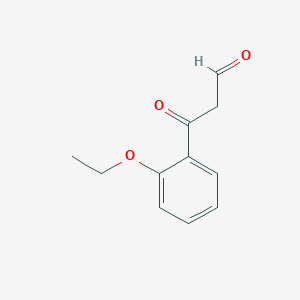
3-(2-Ethoxyphenyl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)-3-oxopropanal is an organic compound with a molecular formula of C11H12O3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an ethoxy group at the ortho position and a propanal group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-3-oxopropanal typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to introduce the propanal group. One common method is the Claisen-Schmidt condensation, where 2-ethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Ethoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(2-Ethoxyphenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Ethoxyphenyl)-3-oxopropanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyphenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyphenyl)-3-oxopropanal: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-Hydroxyphenyl)-3-oxopropanal: Similar structure but with a hydroxy group instead of an ethoxy group.
3-(2-Chlorophenyl)-3-oxopropanal: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
3-(2-Ethoxyphenyl)-3-oxopropanal is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can increase the compound’s lipophilicity, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O3/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,8H,2,7H2,1H3 |
Clé InChI |
QARMZSBRWVYDTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



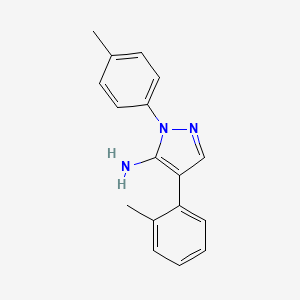
![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)

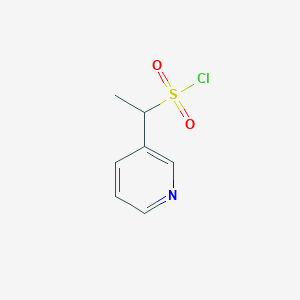
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
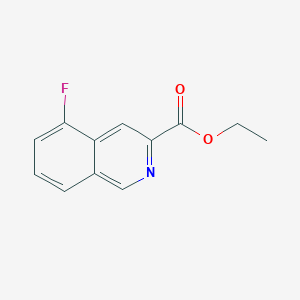
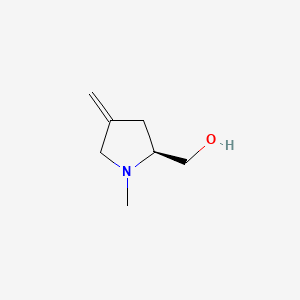
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)


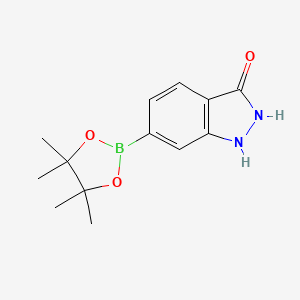
![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/no-structure.png)
![2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)
